4-(chloromethyl)-1-(propan-2-yl)-1H-1,2,3-triazole

Covalent inhibitor MGMT Chloromethyl triazole scaffold

4-(Chloromethyl)-1-(propan-2-yl)-1H-1,2,3-triazole (CAS 1248251-40-2) is a chloromethyl-functionalized 1,2,3-triazole building block with molecular formula C₆H₁₀ClN₃ and molecular weight 159.62 g/mol. It belongs to the chloromethyl triazole (CMT) scaffold class, recognized since 2016 as a tunable, cysteine-reactive covalent warhead platform for inhibitor design and site-selective protein modification.

Molecular Formula C6H10ClN3
Molecular Weight 159.62 g/mol
CAS No. 1248251-40-2
Cat. No. B1528634
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-(chloromethyl)-1-(propan-2-yl)-1H-1,2,3-triazole
CAS1248251-40-2
Molecular FormulaC6H10ClN3
Molecular Weight159.62 g/mol
Structural Identifiers
SMILESCC(C)N1C=C(N=N1)CCl
InChIInChI=1S/C6H10ClN3/c1-5(2)10-4-6(3-7)8-9-10/h4-5H,3H2,1-2H3
InChIKeyQHOSJGIKDRFJEV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-(Chloromethyl)-1-(propan-2-yl)-1H-1,2,3-triazole (CAS 1248251-40-2): Core Identity and Scaffold Classification for Procurement and Research Selection


4-(Chloromethyl)-1-(propan-2-yl)-1H-1,2,3-triazole (CAS 1248251-40-2) is a chloromethyl-functionalized 1,2,3-triazole building block with molecular formula C₆H₁₀ClN₃ and molecular weight 159.62 g/mol . It belongs to the chloromethyl triazole (CMT) scaffold class, recognized since 2016 as a tunable, cysteine-reactive covalent warhead platform for inhibitor design and site-selective protein modification [1]. The compound is typically supplied at 95% purity and requires storage at −4°C (short-term) or −20°C (long-term) .

Why 4-(Chloromethyl)-1-(propan-2-yl)-1H-1,2,3-triazole Cannot Be Freely Substituted by In-Class Analogs: The Case for Structure-Defined Selection


Although multiple chloromethyl-triazole derivatives share the C₆H₁₀ClN₃ empirical formula, substitution at the triazole ring position (1,4- vs 1,5-), the triazole isomer (1,2,3- vs 1,2,4-), and the N1-alkyl substituent identity each produce quantifiable differences in lipophilicity, electrophilic reactivity, and biological target engagement [1]. For instance, the 1,2,3-triazole core is more prevalent in pharmaceutical chemistry than its 1,2,4-triazole counterpart [2], and the isopropyl N1-substituent confers higher logP (calculated ~1.4 for the core) compared with the methyl analog (logP ~0.55), translating to altered membrane permeability and pharmacokinetic profile . Generic interchange without accounting for these parameters risks mismatched reactivity and suboptimal biological outcomes.

Quantitative Differentiation Evidence: 4-(Chloromethyl)-1-(propan-2-yl)-1H-1,2,3-triazole vs. Closest Analogs for Informed Procurement


CMT Scaffold Covalent Warhead Potency: Class-Level MGMT Inhibition Compared to Non-Covalent Inhibitor Baseline

The chloromethyl-1,2,3-triazole motif constitutes the electrophilic warhead of a validated covalent inhibitor scaffold (CMT). The CMT library-derived compound AA-CW236 inhibits human O⁶-alkylguanine DNA methyltransferase (MGMT) with KI = 24 nM and kinact = 0.03 min⁻¹, achieving covalent modification of active-site Cys145 . In MCF-7 breast cancer cells co-treated with temozolomide (300 µM), AA-CW236 pretreatment at 1 µM significantly increased O⁶-alkylguanine accumulation over the non-covalent pseudosubstrate inhibitor Lomeguatrib (1 µM) . While AA-CW236 is an elaborated CMT derivative, the core chloromethyl-1,2,3-triazole warhead is identical to the target compound and is responsible for the cysteine-targeting reactivity [1].

Covalent inhibitor MGMT Chloromethyl triazole scaffold

Lipophilicity Differentiation: Isopropyl vs. Methyl N1-Substituent on 1,2,3-Triazole Core

The isopropyl moiety at the N1 position of the target compound increases calculated logP by approximately 0.3–0.9 units relative to the closest methyl analog. The 1-isopropyl-1H-1,2,3-triazole core without the 4-chloromethyl group has a reported computed logP of 0.859 , compared with the 4-(chloromethyl)-1-methyl-1H-1,2,3-triazole analog at logP 0.554 . The addition of the chloromethyl substituent is expected to further elevate logP (estimated ~1.4 based on ChemExper data for closely related structures ). The increased lipophilicity correlates with improved passive membrane permeability, a critical parameter for intracellular target engagement in covalent inhibitor design.

Lipophilicity Drug-likeness Membrane permeability

Regioisomeric Selectivity: 1,2,3-Triazole vs. 1,2,4-Triazole in Covalent Warhead Reactivity

The 1,2,3-triazole ring system of the target compound is distinct from the 1,2,4-triazole regioisomers (e.g., 5-(chloromethyl)-1-(propan-2-yl)-1H-1,2,4-triazole, CAS 1487896-32-1) in both electronic character and biochemical application. The 1,2,3-triazole core is extensively used as a bioisostere in medicinal chemistry and is the preferred scaffold for click-chemistry-derived covalent inhibitors [1]. In the CMT covalent inhibitor platform, the 1,2,3-triazole ring provides the appropriate electronic environment for the chloromethyl group to function as a tunable electrophilic warhead, as demonstrated in the development of MGMT inhibitor AA-CW236 [2]. The 1,2,4-triazole regioisomer has not been reported as a cysteine-reactive covalent warhead scaffold in peer-reviewed literature, making the 1,2,3-triazole substitution pattern a critical selection criterion.

Regioisomer Covalent inhibitor Electrophilic warhead

Synthetic Utility: Chloromethyl-Triazole in Drug Intermediate Synthesis – Yield Comparison

Chloromethyl-functionalized 1,2,3-triazoles are employed as alkylating agents in the synthesis of pharmaceutical intermediates. In the two-stage one-pot synthesis of the key triazone-triazole intermediate for the COVID-19 clinical candidate ensitrelvir (S-217622), chloromethyl triazole was synthesized in a one-pot tandem process from commercially available chloroacetamide with a 72% isolated yield [1]. This yield compares favorably with the typical N-alkylation yields of non-triazole chloromethyl heterocycles (e.g., chloromethyl pyridine derivatives, typically 45–60% under similar conditions) [2]. The 1,2,3-triazole ring's electron-withdrawing character activates the chloromethyl group for nucleophilic displacement, enhancing alkylation efficiency.

Synthetic intermediate N-Alkylation Ensitrelvir synthesis

Site-Selective Cysteine Modification: Speed and Selectivity of Chloromethyl-Triazole Warhead

The chloromethyl-triazole motif achieves site-selective cysteine modification on histone proteins with excellent selectivity within 30 minutes under near-physiological conditions, generating pseudo-acyl lysine (sLys) post-translational modification mimics [1]. The modified histone H4 retains functional activity, demonstrating the bioorthogonality of the modification [1]. In comparison, the analogous hydroxymethyl-triazole derivative (e.g., (1-isopropyl-1H-1,2,3-triazol-4-yl)methanol, CAS 1249227-50-6) lacks the electrophilic chloromethyl leaving group and is unreactive toward cysteine thiols under identical conditions, requiring pre-activation (e.g., mesylation or tosylation) for nucleophilic displacement [2].

Site-selective protein modification Cysteine alkylation Chemical biology probe

Vendor Availability and Lead Time: Procurement Feasibility Comparison

4-(Chloromethyl)-1-(propan-2-yl)-1H-1,2,3-triazole is commercially available from Biosynth (formerly Carbosynth) in 50 mg and 0.5 g quantities, with a lead time of 3–4 weeks and list pricing of $675.00 per 50 mg ($13.50/mg) and $2,125.00 per 0.5 g ($4.25/mg) . The closely related 4-(chloromethyl)-1-methyl-1H-1,2,3-triazole (CAS 269726-46-7) is available from multiple vendors (AKSci, MolCore) with typical purity specifications of 95–98% and generally shorter lead times, but at comparable or lower per-mg cost for small quantities . The isopropyl derivative's longer lead time (3–4 weeks vs. typical 1-week for methyl analog) reflects lower inventory stock levels and should be factored into project timelines.

Chemical procurement Lead time Research supply chain

Recommended Application Scenarios for 4-(Chloromethyl)-1-(propan-2-yl)-1H-1,2,3-triazole (CAS 1248251-40-2) Based on Evidence-Backed Differentiation


Covalent Inhibitor Lead Generation: Synthesis of CMT-Derived MGMT or Cysteine-Targeted Probes

Leveraging the validated CMT covalent warhead scaffold (MGMT KI = 24 nM for AA-CW236), the target compound serves as the core building block for parallel library synthesis of novel cysteine-reactive covalent inhibitors. The 4-chloromethyl group enables direct nucleophilic displacement by amine, thiol, or phenol nucleophiles to generate focused compound collections. The isopropyl N1 substituent confers enhanced lipophilicity (estimated ΔlogP +0.3–0.85 vs. methyl analog) that can improve intracellular accumulation of derived inhibitors .

Site-Selective Protein Bioconjugation: Pseudo-Acylation Reagent for Chemical Biology

The chloromethyl-triazole motif achieves site-selective cysteine modification on protein substrates within 30 minutes, generating PTM mimics that retain protein functional activity. The target compound is the minimal reactive unit for this chemistry, enabling custom probe synthesis where the isopropyl group provides steric modulation distinct from methyl or benzyl analogs. This application is directly evidenced by the ChemComm 2016 demonstration of chloromethyl-triazole-mediated site-selective histone H4 biotinylation [1].

Pharmaceutical Intermediate Scale-Up: N-Alkylation Building Block for Antiviral Drug Synthesis

Chloromethyl-1,2,3-triazoles have demonstrated 72% isolated yield in the N-alkylation step of the ensitrelvir (S-217622) triazone-triazole intermediate synthesis, outperforming the original Shionogi process (45% yield). The target compound, with its isopropyl substituent, can serve as a versatile alkylating agent for constructing triazole-containing drug candidates where the isopropyl group provides optimal steric and lipophilic properties for target binding [2].

Structure-Activity Relationship (SAR) Studies: Isopropyl vs. Alkyl N1-Substituent Optimization

The isopropyl group at the N1 position provides a distinct steric and electronic profile compared to methyl (logP 0.55) or ethyl analogs. For medicinal chemistry programs optimizing triazole-containing lead compounds, systematic comparison of the isopropyl derivative against its methyl and ethyl counterparts enables quantitative SAR determination of the N1-alkyl contribution to potency, selectivity, and pharmacokinetic parameters .

Quote Request

Request a Quote for 4-(chloromethyl)-1-(propan-2-yl)-1H-1,2,3-triazole

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.